molecular formula C25H26ClFN4O4S B2449041 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1330393-26-4

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2449041
CAS No.: 1330393-26-4
M. Wt: 533.02
InChI Key: UJYQLNZGBOGCLZ-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride” is a chemical compound that has been studied for its potential to improve monoclonal antibody production in Chinese hamster ovary cell cultures . The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Synthesis and Pharmacological Activities

Novel Heterocyclic Compounds Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from certain key intermediates. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activity : Some synthesized fluorinated benzothiazolo imidazole compounds have been identified to possess promising antimicrobial activities. This underscores the potential of these compounds in developing new antibiotics to combat resistant bacterial strains (Sathe et al., 2011).

Src Kinase Inhibitory and Anticancer Activities : A study focusing on the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including those related to morpholinopropyl groups, found that some derivatives inhibit Src kinase activity and exhibit anticancer properties in various cell lines (Fallah-Tafti et al., 2011).

Antimicrobial and Anti-inflammatory Screening : The synthesis of fluoro-substituted sulphonamide benzothiazoles comprising thiazole for anti-microbial screening further highlights the chemical's role in developing compounds with broad pharmacological activities. These studies suggest a continued interest in exploring the therapeutic potentials of benzothiazole derivatives (Jagtap et al., 2010).

Mechanism of Action

The compound was found to increase monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Future Directions

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O4S.ClH/c26-18-4-7-20-21(16-18)35-25(27-20)29(11-1-10-28-12-14-34-15-13-28)24(33)17-2-5-19(6-3-17)30-22(31)8-9-23(30)32;/h2-7,16H,1,8-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYQLNZGBOGCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N(CCCN3CCOCC3)C4=NC5=C(S4)C=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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